molecular formula C18H23NO B1389251 N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine CAS No. 1040690-03-6

N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine

Cat. No. B1389251
CAS RN: 1040690-03-6
M. Wt: 269.4 g/mol
InChI Key: XZFHCAJZWLGQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine, or N-DMPEA, is a synthetic compound that has been studied for its potential applications in scientific research. N-DMPEA has been studied for its ability to inhibit the breakdown of neurotransmitters in the brain, as well as its potential to be used as a therapeutic agent.

Scientific Research Applications

N-DMPEA has been studied for its potential applications in scientific research. It has been studied for its ability to inhibit the breakdown of neurotransmitters in the brain, as well as its potential to be used as a therapeutic agent. N-DMPEA has been studied for its potential to reduce the symptoms of Alzheimer’s disease, Parkinson’s disease, and depression. It has also been studied for its potential to reduce inflammation and improve cognitive function.

Mechanism of Action

N-DMPEA works by inhibiting the breakdown of neurotransmitters in the brain. It does this by blocking the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By blocking MAO, N-DMPEA increases the levels of these neurotransmitters, which can lead to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects
N-DMPEA has been studied for its potential to reduce the symptoms of Alzheimer’s disease, Parkinson’s disease, and depression. It has also been studied for its potential to reduce inflammation and improve cognitive function. In addition, N-DMPEA has been shown to have antioxidant and neuroprotective effects, which may be beneficial in reducing the risk of stroke and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-DMPEA has been studied extensively in laboratory experiments, and has been found to be safe and effective in many cases. However, there are some limitations to its use in laboratory experiments. N-DMPEA is not easily soluble in water, making it difficult to use in aqueous solutions. In addition, N-DMPEA is not very stable and can degrade over time.

Future Directions

N-DMPEA has shown potential for use in scientific research, and there are many potential future directions for research. One potential future direction is to further study the potential therapeutic applications of N-DMPEA, such as its potential to reduce the symptoms of Alzheimer’s disease, Parkinson’s disease, and depression. Another potential future direction is to study the effects of N-DMPEA on other neurological disorders, such as autism and schizophrenia. Additionally, further research could be conducted to determine the long-term effects of N-DMPEA on the brain and other organs. Finally, N-DMPEA could be studied for its potential to be used as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14-11-15(2)13-18(12-14)20-10-9-19-16(3)17-7-5-4-6-8-17/h4-8,11-13,16,19H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFHCAJZWLGQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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